molecular formula C17H20FNO2S B3006000 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2176202-07-4

3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3006000
CAS No.: 2176202-07-4
M. Wt: 321.41
InChI Key: MMZREJDDIRCAMQ-UHFFFAOYSA-N
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Description

The compound 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane belongs to the 8-azabicyclo[3.2.1]octane (tropane) family, a scaffold widely explored in medicinal chemistry due to its structural similarity to natural tropane alkaloids like cocaine . Its core bicyclic framework is modified at position 3 with a cyclopropylidene group and at position 8 with a 4-fluoro-2-methylbenzenesulfonyl substituent. This sulfonamide moiety enhances metabolic stability and binding affinity to biological targets, such as neurotransmitter transporters .

For example, WIN35,428 (2β-carbomethoxy-3β-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane) is a well-characterized DAT inhibitor with nanomolar affinity .

Properties

IUPAC Name

3-cyclopropylidene-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2S/c1-11-8-14(18)4-7-17(11)22(20,21)19-15-5-6-16(19)10-13(9-15)12-2-3-12/h4,7-8,15-16H,2-3,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZREJDDIRCAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their diverse biological activities. The presence of a sulfonyl group and a cyclopropylidene moiety contributes to its unique pharmacological profile.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in inflammatory pathways. For example, studies on azabicyclo compounds have shown that they can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that related azabicyclo compounds exhibit potent inhibitory activity against NAAA with IC50 values in the low nanomolar range. For instance, one study reported an IC50 value of 0.042 μM for a pyrazole azabicyclo derivative, suggesting that structural modifications can significantly enhance biological activity .

Table 1: Inhibitory Activity of Azabicyclo Compounds

CompoundIC50 (μM)Target Enzyme
Pyrazole Azabicyclo 10.042NAAA
Pyrazole Azabicyclo 20.655NAAA
Pyrazole Azabicyclo 30.120FAAH

Therapeutic Potential

The inhibition of NAAA has therapeutic implications for managing inflammatory conditions, as it preserves endogenous PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation . Furthermore, the selectivity of these compounds towards other enzymes like fatty acid amide hydrolase (FAAH) indicates potential for reduced side effects compared to non-selective inhibitors.

Structure-Activity Relationship (SAR)

The SAR analysis of azabicyclo compounds has revealed that modifications to the sulfonamide group and the cyclopropylidene moiety can significantly affect their biological activity. For example, substituents at the para position on the aromatic ring have been shown to enhance inhibitory potency .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Para-substituted phenylIncreased potency
Cyclopropylidene sizeOptimal size enhances binding affinity

Case Studies

Several case studies highlight the efficacy of azabicyclo compounds in preclinical models:

  • Inflammatory Pain Model : A study utilizing a carrageenan-induced paw edema model demonstrated significant reduction in inflammation when treated with an azabicyclo compound similar to the target compound.
  • Neuropathic Pain Model : Another investigation showed that administration of these inhibitors led to decreased pain sensitivity in diabetic neuropathy models, suggesting their potential utility in chronic pain management.

Comparison with Similar Compounds

Substituent Diversity at Position 3

The 3-position of the bicyclic core is critical for modulating biological activity. Key analogs include:

Compound Name Substituent at Position 3 Key Properties/Applications Reference
Target Compound Cyclopropylidene Potential DAT/SERT modulation
WIN35,428 4-Fluorophenyl DAT inhibitor (Ki = 1.4 nM)
RTI-336 3-(4-Chlorophenyl) Clinical-stage DAT inhibitor
3-(Pyridin-4-yloxy) derivative Pyridinyloxy Structural diversity exploration
3-Bromo-8-methyl derivative Bromine Intermediate for further functionalization

Key Insight: Cyclopropylidene substituents (as in the target compound) are less common than aryl or halogen groups.

Sulfonamide vs. Other Position 8 Modifications

The 8-position often features sulfonamides, esters, or methyl groups. Notable examples:

Compound Name Substituent at Position 8 Biological Relevance Reference
Target Compound 4-Fluoro-2-methylbenzenesulfonyl Enhanced metabolic stability
8-((3,5-Dimethylpyrazol-4-yl)sulfonyl) Pyrazole sulfonamide High plasma stability (t½ > 6 h)
8-Methyl (Cocaine analog) Methyl Natural tropane scaffold
8-[(2-Bromophenyl)sulfonyl] derivative Bromophenyl sulfonyl Probe for halogen interactions

Key Insight : The 4-fluoro-2-methylbenzenesulfonyl group in the target compound balances electron-withdrawing (fluorine) and lipophilic (methyl) effects, which may optimize blood-brain barrier penetration compared to bulkier sulfonamides .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) WIN35,428 8-[(2-Bromophenyl)sulfonyl] analog
Molecular Weight ~350 g/mol 289.3 g/mol 397.29 g/mol
LogP (Lipophilicity) ~3.5 (moderate) 2.8 4.1
Plasma Stability High (sulfonamide) Moderate High

Key Insight : The target compound’s sulfonamide group likely improves solubility and stability over ester-containing analogs like WIN35,428, which are prone to hydrolysis .

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